molecular formula C12H20N5O4P B585681 Isopropyl Tenofovir CAS No. 1346597-36-1

Isopropyl Tenofovir

Katalognummer: B585681
CAS-Nummer: 1346597-36-1
Molekulargewicht: 329.297
InChI-Schlüssel: NYGAYVWAJGDSQU-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl Tenofovir, chemically known as isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethhoxy]methyl-phenoxyphosphoryl]amino]propionate, is a nucleoside reverse transcriptase inhibitor. It is a prodrug of the antiretroviral compound Tenofovir, which is used primarily in the treatment of HIV and hepatitis B infections. This compound is designed to improve the bioavailability and pharmacokinetic profile of Tenofovir, making it more effective in clinical applications.

Wissenschaftliche Forschungsanwendungen

HIV/AIDS-Behandlung

Isopropyl Tenofovir, auch bekannt als Tenofovir, ist ein Nukleosid-Reverse-Transkriptase-Inhibitor (NRTI), der häufig bei der Behandlung von HIV/AIDS eingesetzt wird . Es ist ein Eckpfeiler vieler antiretroviraler Therapiekombinationen .

Hepatitis-B-Behandlung

Tenofovir wird auch zur Behandlung von Hepatitis B eingesetzt . Es trägt dazu bei, die Menge des Hepatitis-B-Virus im Körper zu reduzieren, indem es das Wachstum des Virus hemmt.

SARS-CoV-2-Infektion

Neuere Studien haben gezeigt, dass Tenofovir für die Behandlung von SARS-CoV-2-Infektionen umgewidmet werden könnte . Dies basiert auf früheren Studien zum Virus des schweren akuten respiratorischen Syndroms (SARS-CoV) und zum Virus des Atemwegssyndroms im Nahen Osten (MERS-CoV) .

Präexpositionsprophylaxe (PrEP)

Tenofovir wird häufig zur Behandlung von HIV und zur Präexpositionsprophylaxe (PrEP) eingesetzt . PrEP ist eine Möglichkeit für Menschen, die nicht an HIV erkrankt sind, aber ein erhebliches Risiko haben, sich mit HIV zu infizieren, eine HIV-Infektion zu verhindern, indem sie täglich eine Pille einnehmen .

Synthese von Tenofovir-Disoproxilfumarat und Tenofovir-Alafenamidfumarat

Tenofovir ist der Vorläufer von Tenofovir-Disoproxilfumarat (TDF) und Tenofovir-Alafenamidfumarat (TAF), die als Prodrugs zur Behandlung von HIV/AIDS und Hepatitis B entwickelt wurden .

Reduzierung des Risikos von TDF-Nierentoxizität und Veränderungen der Knochendichte

Tenofovir-Alafenamid (TAF) wurde entwickelt, um das Risiko von TDF-Nierentoxizität und Veränderungen der Knochendichte zu verringern und die Stabilität im Darm und im Plasma sowie die intrazelluläre Akkumulation zu erhöhen <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 3

Wirkmechanismus

Target of Action

Isopropyl Tenofovir, a prodrug of Tenofovir, primarily targets the reverse transcriptase enzyme in HIV-infected individuals . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA. By inhibiting this enzyme, this compound effectively halts the replication process of the virus .

Mode of Action

This compound is a nucleotide analog reverse transcriptase inhibitor (NtRTI). Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . This interaction blocks the function of the enzyme, thereby controlling the viral load in HIV-infected individuals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Tenofovir involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The process includes a four-step protocol to produce Tenofovir, which is then esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This method improves the yield and reduces the need for problematic reagents like magnesium tert-butoxide .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of Tenofovir with chloromethyl isopropyl carbonate, followed by purification and conversion into its pharmaceutically acceptable salts, such as fumarate . This process is optimized to ensure high yield and purity, making it suitable for large-scale manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions: Isopropyl Tenofovir undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity.

    Substitution: Substitution reactions can modify the functional groups attached to the Tenof

Biologische Aktivität

Isopropyl Tenofovir (also known as Tenofovir Isopropyl Ester) is a prodrug of Tenofovir, an acyclic nucleotide analog primarily used in the treatment of viral infections such as HIV and hepatitis B virus (HBV). This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, efficacy against viral replication, and associated clinical findings.

Overview of Tenofovir and Its Prodrugs

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) that exhibits potent antiviral activity against both HIV and HBV. The prodrugs of Tenofovir, including Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), have been developed to improve bioavailability and reduce renal toxicity. This compound has emerged as a promising alternative due to its enhanced absorption characteristics and lower nephrotoxic potential compared to TDF.

This compound functions by inhibiting viral replication through competitive inhibition of viral polymerases. Upon entering the cell, it is metabolized to its active form, Tenofovir diphosphate (TFV-DP), which competes with natural nucleotides for incorporation into viral DNA, thereby terminating viral replication. The intracellular half-life of TFV-DP is notably long, approximately 95 hours , allowing for sustained antiviral activity .

Pharmacological Properties

The pharmacological properties of this compound can be summarized in the following table:

Property Value
Active Form Tenofovir diphosphate (TFV-DP)
Intracellular Half-Life 95 hours
Potency Against HBV EC50 = 1.1 μM
K_i Against HBV Polymerase 0.18 μM
Resistance Profile Effective against lamivudine-resistant HBV

Efficacy in Clinical Studies

Clinical studies have demonstrated the efficacy of this compound in treating chronic HBV infections. A notable study evaluated its effectiveness in patients with HBV-related liver disease, showing significant reductions in serum HBV DNA levels after treatment initiation. The results indicated that this compound maintained antiviral activity even in the presence of drug-resistant mutations .

Case Study: Renal Safety Profile

A critical aspect of Tenofovir's use is its renal safety profile. While TDF has been associated with nephrotoxicity, case studies involving this compound suggest a reduced incidence of renal impairment. One case involved a patient who developed acute kidney injury after starting TDF but showed no such adverse effects with this compound therapy .

Resistance Mechanisms

Research indicates that certain mutations in the HBV polymerase gene can confer resistance to antiviral agents. However, this compound has shown robust activity against strains harboring common resistance mutations. For instance, the mutation rtN236T resulted in only a three- to fourfold reduction in susceptibility to this compound compared to TDF .

Eigenschaften

CAS-Nummer

1346597-36-1

Molekularformel

C12H20N5O4P

Molekulargewicht

329.297

IUPAC-Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid

InChI

InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1

InChI-Schlüssel

NYGAYVWAJGDSQU-SECBINFHSA-N

SMILES

CC(C)OP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)O

Synonyme

[[(1R)-2(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl] Isopropyl Phosphonic Acid; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl Tenofovir
Reactant of Route 2
Reactant of Route 2
Isopropyl Tenofovir
Reactant of Route 3
Isopropyl Tenofovir
Reactant of Route 4
Isopropyl Tenofovir
Reactant of Route 5
Isopropyl Tenofovir
Reactant of Route 6
Isopropyl Tenofovir
Customer
Q & A

Q1: What is Isopropyl Tenofovir and why is it relevant in the context of Tenofovir Disoproxil Fumarate production?

A: this compound (Tenofovir isopropyl isoproxil) is an impurity identified during the synthesis of Tenofovir Disoproxil Fumarate, an antiretroviral drug used to treat HIV. [] Impurities like this compound can arise during drug manufacturing processes. Characterizing and understanding these impurities is crucial for quality control purposes in pharmaceutical production. [] While the research primarily focuses on synthesis and characterization, it lays the groundwork for further investigations into this compound's properties and potential impact on Tenofovir Disoproxil Fumarate drug product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.